Pvp-VA
Overview
Description
Mechanism of Action
Target of Action
Copovidone is a copolymer of 1-vinyl-2-pyrrolidone and vinyl acetate . It is primarily used as a binder in pharmaceutical tablets and as a lubricant in eye drops . It serves as a versatile material in the foundation of oral solid dosage forms .
Mode of Action
Copovidone acts as a binder, helping to hold the various ingredients in a tablet together. It also acts as a lubricant, reducing friction during the tablet manufacturing process . When used in eye drops, it helps to lubricate the eye and provide relief from dryness and irritation .
Result of Action
The primary molecular and cellular effects of copovidone relate to its role as a binder and lubricant. It helps to ensure that tablets and capsules maintain their shape and integrity until they reach the stomach, where they can disintegrate and release their active ingredients . In eye drops, it helps to lubricate the eye and provide relief from dryness and irritation .
Action Environment
The action of copovidone can be influenced by various environmental factors. For instance, the pH of the medium can affect the disintegration time of tablets containing copovidone . Additionally, the presence of inorganic salts can significantly accelerate tablet disintegration . The particle size of copovidone can also influence the tensile strength and disintegration time of the resulting tablets at different compression pressures .
Preparation Methods
Copovidone is synthesized by free-radical polymerization of 1-vinyl-2-pyrrolidone and vinyl acetate in a solvent such as 2-propanol . The reaction is typically carried out under controlled conditions to ensure the desired copolymer composition and molecular weight. Industrial production methods follow current Good Manufacturing Practices (cGMP) regulations to obtain a water-soluble copolymer with a chain structure .
Chemical Reactions Analysis
Copovidone undergoes various chemical reactions, including:
Oxidation: Copovidone can react with peroxides, leading to oxidative degradation.
Substitution: The copolymer can undergo substitution reactions with reagents like iodine, producing a deep red color.
Saponification: The vinyl acetate component of copovidone can be hydrolyzed under alkaline conditions to form acetic acid and the corresponding alcohol.
Scientific Research Applications
Copovidone has numerous applications in scientific research and industry:
Pharmaceuticals: It is used as a binder in tablets, a solubilizing agent, a granulating agent, and a film former.
Drug Delivery: Copovidone is employed in the formulation of solid dispersions to enhance the bioavailability of poorly soluble drugs.
Biomedical Engineering: It is used in gene delivery, orthopedic implants, and tissue engineering applications due to its biocompatibility and stability.
Comparison with Similar Compounds
Copovidone is often compared with other polyvinylpyrrolidone-based excipients such as povidone and crospovidone:
Crospovidone: This is an insoluble form of polyvinylpyrrolidone used as a super-disintegrant in tablet formulations.
Copovidone’s unique combination of vinylpyrrolidone and vinyl acetate provides it with superior binding capacity, plasticity, and solubilizing properties compared to its counterparts .
Properties
IUPAC Name |
ethenyl acetate;1-ethenylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.C4H6O2/c1-2-7-5-3-4-6(7)8;1-3-6-4(2)5/h2H,1,3-5H2;3H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUWIEKAVLOHSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C.C=CN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
733045-73-3, 25086-89-9, 116219-49-9 | |
Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone, diblock | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733045-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl acetate-vinylpyrrolidone copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25086-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone, block | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116219-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25086-89-9 | |
Record name | PVP/VA Copolymer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PVP/VA Copolymer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PVP/VA Copolymer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PVP/VA Copolymer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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